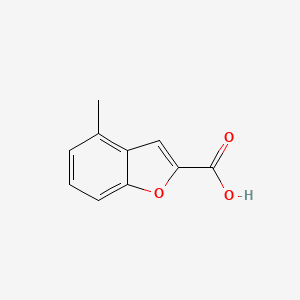

4-Methylbenzofuran-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-6-3-2-4-8-7(6)5-9(13-8)10(11)12/h2-5H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNKGYZVEYQQMFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(OC2=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5670-24-6 | |

| Record name | 4-methyl-1-benzofuran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Methylbenzofuran 2 Carboxylic Acid

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis of 4-methylbenzofuran-2-carboxylic acid involves strategically disconnecting the target molecule into simpler, commercially available starting materials. The primary disconnections focus on the formation of the furan (B31954) and benzene (B151609) rings.

A common strategy involves disconnecting the C-O and C-C bonds of the furan ring. The most logical C(2)-C(3) disconnection points towards precursors like a substituted phenol (B47542) and a two-carbon synthon for the carboxylic acid moiety. One powerful retrosynthetic approach identifies a substituted o-hydroxyphenyl derivative and a component that will form the C2-C3 bond of the furan ring. For instance, a disconnection can be made between the oxygen atom and the C2 of the furan ring, and between C2 and C3, leading back to p-cresol (B1678582) and a suitable acetylene (B1199291) derivative.

Another key disconnection strategy breaks the molecule down at the C(7a)-O bond and the C(2)-C(3) bond, suggesting a synthesis starting from a substituted phenol and an α-halo ketone. A particularly effective approach for benzofuran-2-carboxylic acids is the disconnection of the furan ring, which leads back to a substituted 3-halocoumarin, the precursor for the Perkin rearrangement. nih.govresearchgate.net This is often the most direct route for this class of compounds.

Table 1: Key Retrosynthetic Disconnections for this compound

| Disconnection Strategy | Key Bonds Broken | Precursor Fragments |

|---|---|---|

| Perkin Rearrangement Route | C-O and C-C in furan ring | 6-Methyl-3-halocoumarin |

| Phenol + Alkyne Route | C(7a)-O and C(2)-C(3) | p-Cresol and an acetylene carboxylate derivative |

| Phenoxyketone Cyclization | C(3)-C(3a) | An α-phenoxy ketone derived from p-cresol |

| Hydroxybenzyl Ketone Route | C(2)-O | An o-hydroxybenzyl ketone |

Classical and Established Synthetic Routes

Perkin Rearrangement-Based Syntheses

The Perkin rearrangement is a classical and highly effective method for synthesizing benzofuran-2-carboxylic acids from 3-halocoumarins. wikipedia.orgdrugfuture.com This reaction, first reported by William Henry Perkin in 1870, involves a coumarin-benzofuran ring contraction. drugfuture.com The synthesis specific to the 4-methyl derivative would start with 6-methylcoumarin, which is then halogenated to produce 3-halo-6-methylcoumarin.

The mechanism proceeds via a base-catalyzed cleavage of the lactone ring in the 3-halocoumarin. nih.gov This ring-opening is followed by an intramolecular nucleophilic attack where the newly formed phenoxide attacks the vinyl halide, leading to the formation of the benzofuran (B130515) ring system. nih.gov The reaction is typically carried out by heating the 3-halocoumarin with an alkali hydroxide (B78521), like sodium hydroxide in ethanol (B145695). nih.govdrugfuture.com Modern adaptations of this method utilize microwave assistance to significantly reduce reaction times from hours to mere minutes while achieving very high yields. nih.gov

Cyclization Reactions of Phenoxyalkanones or o-Hydroxybenzyl Ketones

The intramolecular cyclization of α-phenoxy ketones is a well-established route to substituted benzofurans. For the synthesis of this compound, a suitable precursor would be an α-(4-methylphenoxy)acetoacetic ester. The cyclization of these ketones is typically promoted by dehydrating agents or acids. A powerful and efficient method uses Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) to facilitate the cyclodehydration under mild conditions, providing good to excellent yields of the benzofuran core. researchgate.net

Alternatively, the cyclization of o-hydroxybenzyl ketones provides another pathway. researchgate.net This approach would involve a precursor such as a derivative of 2-hydroxy-5-methylacetophenone. The synthesis proceeds through the formation of the furan ring via intramolecular condensation.

Base-Mediated Approaches and Ester Hydrolysis Techniques

Base-mediated reactions are fundamental to many synthetic routes for this compound. In the Perkin rearrangement, a strong base like sodium hydroxide is essential for the initial ring fission of the coumarin (B35378) precursor. nih.gov Similarly, the synthesis from phenols and α-bromo ketones often involves a base to deprotonate the phenol, enabling it to act as a nucleophile. researchgate.net

A common feature of many synthetic strategies is the initial formation of an ester of this compound, such as a methyl or ethyl ester. acs.orgnih.gov This is often advantageous for purification and handling. The final step to obtain the target carboxylic acid is a straightforward ester hydrolysis. This is typically achieved by treating the ester with a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution, followed by acidification to protonate the resulting carboxylate salt. acs.orgresearchgate.net

Modern Catalytic Approaches

Transition Metal-Catalyzed Cyclizations (e.g., Copper, Palladium)

Modern organic synthesis heavily relies on transition metal catalysis to construct complex molecules like this compound with high efficiency and selectivity. nih.govacs.orgelsevier.com

Copper-Catalyzed Syntheses: Copper catalysts are widely used for the synthesis of benzofurans. rsc.orgrsc.org A prominent method involves the one-pot reaction of a phenol with an alkyne. researchgate.net For the target molecule, this would involve reacting p-cresol with an appropriate alkyne carboxylate derivative. The copper catalyst facilitates the nucleophilic addition of the phenol to the alkyne, followed by an oxidative cyclization to form the benzofuran ring. rsc.orgrsc.org Various copper salts, including CuI and Cu(OTf)₂, have proven effective. rsc.orgacs.org

Palladium-Catalyzed Syntheses: Palladium catalysis offers a powerful and versatile toolkit for benzofuran synthesis. nih.govscribd.com One common strategy is the intramolecular cyclization of o-alkynylphenols or related substrates. nih.gov Another powerful approach is the palladium-catalyzed coupling of an o-halophenol with a terminal alkyne (a Sonogashira-type coupling), followed by an intramolecular cyclization. researchgate.net For the synthesis of this compound, this could involve coupling 2-halo-4-methylphenol with propiolic acid or its ester equivalent. The choice of palladium catalyst and ligands, such as XPhos, is crucial for achieving high yields and preventing side reactions. nih.govrsc.org

Table 2: Comparison of Catalytic Methods

| Catalyst Type | Typical Precursors | Key Advantages |

|---|---|---|

| Copper (Cu) | Phenols, Alkynes | Readily available starting materials, use of O₂ as a sustainable oxidant. rsc.org |

| Palladium (Pd) | o-Halophenols, Alkynes | High functional group tolerance, excellent yields, well-defined catalytic cycles. nih.govrsc.org |

| Iridium (Ir) | α-Aryloxy ketones | Efficient cyclodehydration at ambient temperatures. organic-chemistry.org |

| Gold (Au) | Alkynyl esters, Quinols | High yields under specific catalytic conditions. acs.org |

Photocatalytic and Electrocatalytic Methodologies

While specific photocatalytic or electrocatalytic syntheses for this compound are not extensively documented, recent advancements in the synthesis of related benzofuran structures highlight the potential of these technologies.

Photocatalysis: A notable development is the photocatalytic aerobic oxidative transformation of 4-hydroxycoumarins into 2-hydroxybenzofuran-3(2H)-ones. thieme-connect.com This process utilizes lead-free double perovskite Cs2AgBiBr6 nanocrystals as a promoter and proceeds under visible blue light irradiation at room temperature. thieme-connect.com The reaction, which can be performed with various alcohols and amines, achieves yields of up to 86%. thieme-connect.com Researchers demonstrated the scalability of this method with a successful gram-scale synthesis, and the catalyst was shown to be reusable for at least five cycles with only a minor decrease in performance. thieme-connect.com This type of visible-light-mediated catalysis represents a significant step forward, offering a pathway that could be adapted for the synthesis of other benzofuran derivatives. nih.gov

Green Chemistry Principles in Synthetic Design

The integration of green chemistry is pivotal in modern organic synthesis, focusing on reducing waste, using safer solvents, and improving energy efficiency.

Solvent-Free Reactions and Aqueous Media Syntheses

While completely solvent-free reactions for this compound are not prominently featured in recent literature, a clear trend towards using more environmentally benign solvents, particularly aqueous systems, is evident.

Several synthetic protocols for benzofuran-2-carboxylic acid and its derivatives now employ water or aqueous mixtures. For instance, the classic Perkin rearrangement to form benzofuran-2-carboxylic acids is often conducted in a mixture of ethanol and aqueous sodium hydroxide. nih.gov Similarly, the hydrolysis of ester precursors to yield the final carboxylic acid is frequently carried out in aqueous or mixed solvent systems, such as water and methanol. unimi.it

More advanced methods include copper-promoted reactions for the synthesis of benzofuran derivatives which can be performed in mixtures of water and other solvents like dimethyl sulfoxide (B87167) (DMSO). acs.org An efficient synthesis of hydroxylated benzofurans has been reported via the cross-coupling of catechols and hydroxycoumarins in water, using molecular oxygen as the ultimate oxidant, which showcases high atom economy. mdpi.com Another approach involves the Friedländer condensation reaction to prepare quinoline (B57606) precursors for benzofuran synthesis, which can be effectively carried out in 80% ethanol using KHSO₄ as a catalyst. nih.gov These examples underscore a strategic shift away from hazardous organic solvents towards safer, water-based systems.

Microwave-Assisted Protocols and Energy Efficiency

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the production of benzofuran-2-carboxylic acids, offering significant advantages in terms of energy efficiency and reaction time. The Perkin rearrangement, a key reaction for producing these compounds from 3-halocoumarins, has been successfully optimized using microwave irradiation. nih.gov

Conventionally, this rearrangement requires refluxing for approximately 3 hours. nih.gov In stark contrast, the microwave-assisted protocol reduces the reaction time to just 5 minutes, achieving excellent yields. nih.gov This dramatic reduction in reaction time directly translates to lower energy consumption. Research has shown that for the synthesis of a substituted benzofuran-2-carboxylic acid from its corresponding 3-bromo-4-methylcoumarin, a microwave power of 300W at 79°C for 5 minutes provides an optimal yield of 99%. nih.gov Increasing the power to 500W led to a slight decrease in yield, demonstrating the importance of precise parameter control. nih.gov

The following table summarizes the optimization of microwave power for this reaction.

| Power (Watts) | Time (minutes) | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 250 | 5 | 79 | Incomplete Reaction | nih.gov |

| 300 | 5 | 79 | 99 | nih.gov |

| 400 | 5 | 79 | 99 | nih.gov |

| 500 | 5 | 90 | 90 | nih.gov |

This expedited and high-yield protocol serves as an efficient and energy-saving alternative to traditional synthetic methods. nih.gov

Optimization of Reaction Parameters and Process Scale-Up Considerations

The successful transition from laboratory-scale synthesis to industrial production hinges on rigorous optimization of reaction parameters and careful consideration of process scale-up. For the synthesis of this compound and its analogues, this involves fine-tuning catalysts, reaction conditions, and workflow efficiency.

Optimization: As demonstrated in microwave-assisted protocols, optimizing parameters like power, temperature, and reaction time is crucial for maximizing yield and minimizing energy consumption. nih.gov Beyond microwave settings, the optimization of catalytic systems is a key area of research. For instance, in the palladium-catalyzed C-H arylation of benzofuran-2-carboxamide (B1298429) derivatives, studies have systematically screened various additives to enhance reaction efficiency. mdpi.com The choice of base, such as sodium acetate, and the potential inclusion of co-additives like pivalic acid are carefully evaluated to achieve the highest possible yields. mdpi.com

Scale-Up: For industrial applications, process efficiency is paramount. A method developed for the synthesis of 4-benzofuran-carboxylic acid (an isomer of the title compound) highlights a key scale-up strategy: performing multiple synthetic steps in a "one-pot" fashion without isolating the intermediate compounds. google.com This approach significantly improves productivity and reduces waste from purification steps. The process involves a sequence of reactions—silylation, ozonolysis, oxidation, esterification, and finally aromatization—where only the final product is isolated, demonstrating a highly efficient, industrially viable route. google.com Furthermore, the successful gram-scale synthesis reported for a photocatalytic route shows that even novel, advanced methodologies are being designed with scalability in mind. thieme-connect.com

Chemical Reactivity and Mechanistic Investigations of 4 Methylbenzofuran 2 Carboxylic Acid

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group at the 2-position is a versatile functional handle, enabling a variety of chemical transformations including esterification, amidation, decarboxylation, and reduction/oxidation reactions.

The conversion of carboxylic acids into esters and amides is a fundamental and widely utilized transformation in organic synthesis. These reactions proceed via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by an alkoxy (-OR) or amino (-NR'R'') group, respectively.

Esterification: Esterification of benzofuran-2-carboxylic acids is commonly achieved through the Fischer esterification method. masterorganicchemistry.com This involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and often the alcohol is used as the solvent to drive the reaction to completion. masterorganicchemistry.com For instance, the synthesis of various benzofuran-2-carboxylic acid ethyl ester derivatives has been reported as a route to potent anti-tumor agents. researchgate.net The synthesis of 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid Methyl Ester has been documented, starting from 3,5-dihydroxybenzoate, which undergoes cyclization and subsequent esterification. researchgate.netmdpi.com

Amidation: The direct condensation of a carboxylic acid with an amine to form an amide is challenging due to an initial acid-base reaction that forms a stable ammonium (B1175870) carboxylate salt. libretexts.orgyoutube.com Therefore, the carboxylic acid must first be "activated". A common method involves converting the carboxylic acid to a more reactive derivative, such as an acid chloride. nih.gov This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride readily reacts with a primary or secondary amine, often in the presence of a non-nucleophilic base like triethylamine (B128534) to neutralize the HCl byproduct, to yield the corresponding amide. nih.gov Boron-based catalysts have also been developed to facilitate direct amidation under milder conditions, avoiding the need for stoichiometric activating agents. organic-chemistry.orgucl.ac.uk The synthesis of various amide derivatives of benzodifuran-2-carboxylic acid has been accomplished by first converting the acid to its acid chloride and then reacting it with different amines. nih.gov

Table 1: Common Reagents for Esterification and Amidation

| Transformation | Reagent(s) | Typical Conditions |

|---|---|---|

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Heat, excess alcohol masterorganicchemistry.com |

| Amidation (via Acid Chloride) | 1. Oxalyl Chloride or Thionyl Chloride 2. Amine, Base (e.g., Triethylamine) | 1. Anhydrous solvent 2. Anhydrous solvent, often at 0°C to room temp. nih.gov | | Direct Amidation | Amine, Boronic Acid Catalyst | Ambient temperature, molecular sieves organic-chemistry.org |

Decarboxylation is the removal of the carboxyl group, releasing carbon dioxide (CO₂). For aromatic carboxylic acids, this reaction is generally difficult and requires high temperatures or specific catalytic systems. The stability of the resulting carbanion intermediate is a key factor.

Silver-catalyzed protodecarboxylation in DMSO has been shown to be effective for various heteroaromatic carboxylic acids. organic-chemistry.org Another pathway is halodecarboxylation (the Hunsdiecker reaction and its modifications), where a silver salt of the carboxylic acid reacts with a halogen (e.g., bromine) to form an organohalide with the loss of CO₂. nih.gov This proceeds through a radical mechanism. While not specifically detailed for 4-methylbenzofuran-2-carboxylic acid, these general principles suggest that its decarboxylation would likely require forcing conditions or conversion to a suitable derivative to facilitate the loss of the C-2 carboxyl group.

Reduction: The carboxylic acid group is generally resistant to reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required to reduce a carboxylic acid to a primary alcohol. The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is then hydrolyzed during aqueous workup. For this compound, this would yield (4-methylbenzofuran-2-yl)methanol. It is also possible to selectively hydrogenate the furan (B31954) ring while preserving the carboxylic acid moiety. Studies on 2-furancarboxylic acid have shown that palladium catalysts can effectively hydrogenate the furan C=C bonds to yield tetrahydrofuran-2-carboxylic acid with high selectivity. d-nb.info

Oxidation: The carboxylic acid group is already in a high oxidation state and is generally inert to further oxidation under standard conditions. However, the methyl group at the 4-position is susceptible to oxidation. Strong oxidizing agents like hot potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize a benzylic methyl group to a carboxylic acid. masterorganicchemistry.com This would transform this compound into benzofuran-2,4-dicarboxylic acid. The oxidation of substituted toluenes to the corresponding benzoic acids can also be achieved using molecular oxygen with specific cobalt-based catalysts. organic-chemistry.org

Electrophilic Aromatic Substitution Reactions on the Benzofuran (B130515) Ring

The benzofuran ring system is electron-rich and readily undergoes electrophilic aromatic substitution. The position of substitution is directed by the combined electronic effects of the fused rings and the existing substituents (the 4-methyl group and the 2-carboxylic acid group). The furan ring is generally more reactive than the benzene (B151609) ring towards electrophiles.

Halogenation, particularly bromination, of benzofuran derivatives has been studied. researchgate.net The presence of bromine in the benzofuran system has been linked to cytotoxic activity in certain derivatives. researchgate.net Electrophilic bromination of the benzofuran ring would likely occur at an activated position. Given that the 2-position is occupied, substitution would be directed to other positions on the heterocyclic or benzene ring.

While direct electrophilic halogenation of the aromatic core is common, another important halogenation reaction is the Hell-Volhard-Zelinskii (HVZ) reaction. libretexts.orglibretexts.org This reaction achieves α-halogenation of a carboxylic acid. However, it requires the presence of an α-hydrogen, which this compound lacks. The reaction proceeds by first converting the carboxylic acid into an acid bromide using PBr₃, which then enolizes, allowing for α-bromination. libretexts.org This specific pathway is not applicable to the title compound.

Table 2: Potential Halogenation Reactions

| Reaction Type | Reagent(s) | Potential Product Site | Notes |

|---|---|---|---|

| Electrophilic Aromatic Bromination | Br₂, Lewis Acid (e.g., FeBr₃) | Benzofuran Ring (e.g., 3-, 5-, or 7-position) | Position depends on directing effects of existing groups. |

| N-Bromosuccinimide (NBS) | NBS, Chloroform | Benzofuran Ring | Used for bromination of related benzodifuran systems. nih.gov |

Nitration: Nitration involves the introduction of a nitro (-NO₂) group onto the aromatic ring using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The electrophile is the nitronium ion (NO₂⁺). The position of nitration on the this compound ring would be determined by the directing effects of the substituents. The electron-donating methyl group and the electron-rich benzofuran system activate the ring, while the carboxylic acid group is deactivating. Another potential pathway is decarboxylative nitration, where certain α,β-unsaturated carboxylic acids can be converted to nitroolefins. chemrevlett.com Given the structure of the title compound, direct electrophilic substitution on the aromatic ring is the more anticipated pathway. The reaction often requires controlled temperatures due to its exothermic nature. google.com

Sulfonation: Sulfonation is the introduction of a sulfonic acid (-SO₃H) group using fuming sulfuric acid (H₂SO₄ with dissolved SO₃) or concentrated sulfuric acid. The reaction is reversible and the position of substitution is governed by similar electronic principles as nitration. No specific studies on the sulfonation of this compound were found, but the reaction would be expected to proceed on one of the activated positions of the benzofuran nucleus.

Nucleophilic Substitution Reactions and Ring Transformations

The carboxylic acid group in this compound is the primary site for nucleophilic acyl substitution reactions. These reactions proceed through a characteristic addition-elimination mechanism, where a nucleophile attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.compressbooks.pub Subsequent collapse of this intermediate results in the expulsion of a leaving group, typically a water molecule, and the formation of a new acyl derivative. The reactivity of the carboxylic acid can be enhanced by converting the hydroxyl group into a better leaving group. libretexts.org

Common nucleophilic substitution reactions for this compound include esterification and amidation. For instance, the reaction with alcohols in the presence of an acid catalyst, known as Fischer esterification, yields the corresponding esters. orgoreview.commasterorganicchemistry.commasterorganicchemistry.com Similarly, amides can be synthesized by reacting the carboxylic acid with amines, often facilitated by coupling agents or by first converting the carboxylic acid to a more reactive derivative like an acid chloride. youtube.comlibretexts.orgyoutube.com The direct reaction with amines can be challenging as the basic amine can deprotonate the carboxylic acid to form a stable salt; however, heating this salt can lead to the formation of the amide. libretexts.org

The formation of the acid chloride, 4-Methylbenzofuran-2-carbonyl chloride, is a key step in activating the carboxylic acid for further reactions. This is typically achieved by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgnih.govguidechem.com The resulting acid chloride is significantly more reactive towards nucleophiles than the parent carboxylic acid. uomustansiriyah.edu.iq

While the benzofuran ring is generally stable, ring transformations can occur under specific conditions. One of the most relevant ring transformations in the context of this class of compounds is the Perkin rearrangement, which is a method for synthesizing benzofuran-2-carboxylic acids from 3-halocoumarins. nih.gov This reaction involves a base-catalyzed ring fission of the coumarin (B35378), followed by an intramolecular nucleophilic attack to form the benzofuran ring. nih.gov

Derivatization Strategies for Structural Diversification

The structural diversification of this compound is primarily achieved through derivatization of the carboxylic acid functionality. This allows for the introduction of a wide array of substituents, leading to the synthesis of novel compounds with potentially altered physicochemical properties and biological activities. acs.org The most common derivatization strategies involve the formation of esters and amides. nih.govresearchgate.netresearchgate.net

Esterification: The conversion of this compound to its corresponding esters can be accomplished through various methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a widely used method. orgoreview.commasterorganicchemistry.commasterorganicchemistry.com Alternatively, esters can be synthesized by reacting the more reactive 4-Methylbenzofuran-2-carbonyl chloride with an alcohol. uomustansiriyah.edu.iq These ester derivatives are valuable as they can serve as intermediates for further synthetic transformations or as final products themselves.

Amidation: The formation of amides from this compound is a crucial strategy for structural diversification, as the amide bond is a key feature in many biologically active molecules. bath.ac.uk A common method involves the conversion of the carboxylic acid to the acid chloride using oxalyl chloride or thionyl chloride, followed by reaction with a primary or secondary amine. nih.govresearchgate.net Another approach is the use of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), which facilitate the direct formation of the amide bond between the carboxylic acid and an amine. youtube.com These amide derivatives have been explored for various applications, including the development of potential anticancer agents. nih.govresearchgate.net

The following table summarizes some examples of derivatization reactions starting from substituted benzofuran-2-carboxylic acids, which are analogous to the potential derivatizations of this compound.

| Starting Material | Reagents | Product Type | Reference |

| 6-Acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid | Oxalyl chloride, Ammonium hydroxide (B78521) | Amide | nih.gov |

| Substituted 3-methyl-benzofuran-2-carboxylic acid | Oxalyl chloride, various amines, triethylamine | Amide | researchgate.net |

| 2-Hydroxy-5-nitrobenzaldehyde | Bromomalonic acid | Carboxylic acid ester | youtube.com |

| 5-Bromo-benzofuran-2-carboxamide | 3-(4-piperazin-1-ylbutyl)indole-5-carbonitrile, Pd catalyst | Amide | google.com |

Exploration of Novel Reaction Pathways and Rearrangements

The exploration of novel reaction pathways and rearrangements of this compound is an active area of research, driven by the need for efficient synthetic routes to complex molecules. Rearrangement reactions, which involve the migration of an atom or group within a molecule, can lead to the formation of new structural isomers. ck12.orgmasterorganicchemistry.com

A significant rearrangement reaction related to the synthesis of the benzofuran-2-carboxylic acid scaffold is the Perkin rearrangement. This reaction transforms 3-halocoumarins into benzofuran-2-carboxylic acids under basic conditions. nih.gov The mechanism involves a base-catalyzed opening of the lactone ring of the coumarin, followed by an intramolecular nucleophilic substitution that leads to the formation of the five-membered furan ring. nih.gov

Another relevant rearrangement is the Claisen rearrangement, which has been utilized in the synthesis of substituted benzofurans. For instance, the thermal intramolecular cyclization of a phenyl propargyl ether can proceed through a Claisen rearrangement to form a 2-methylbenzofuran (B1664563) derivative. researchgate.netunimi.it

While the aforementioned rearrangements are primarily used in the synthesis of the benzofuran-2-carboxylic acid core, the potential for this compound to undergo other novel reactions and rearrangements is of interest. For example, decarboxylation of the carboxylic acid group could lead to the formation of 4-methylbenzofuran (B3053873), a reaction that can sometimes be facilitated by copper catalysts or photoredox catalysis under specific conditions. organic-chemistry.org The benzofuran ring itself can participate in various cycloaddition and transition-metal-catalyzed cross-coupling reactions, opening up further avenues for structural modification. acs.orgrsc.org

Reaction Kinetics and Mechanistic Elucidation Studies

Understanding the kinetics and mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and for the rational design of new synthetic methodologies.

Detailed kinetic studies have been performed on the Perkin rearrangement, which provides a route to benzofuran-2-carboxylic acids. These studies, supported by the determination of Hammett reaction constants, suggest a two-stage mechanism. The first stage is a rapid, base-catalyzed ring fission of the starting 3-halocoumarin, which appears to be the rate-determining step involving the addition of a hydroxide anion to the carbonyl group. The second stage is a relatively slower first-order cyclization process. nih.gov

The mechanism of nucleophilic acyl substitution at the carboxylic acid group of this compound follows a well-established addition-elimination pathway. masterorganicchemistry.compressbooks.pub The reaction is initiated by the nucleophilic attack on the carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.com The subsequent elimination of the leaving group re-forms the carbonyl double bond. masterorganicchemistry.com In the case of Fischer esterification, isotopic labeling experiments have confirmed that the oxygen atom from the alcohol is incorporated into the ester, and the oxygen from the carboxylic acid's hydroxyl group is eliminated as water. masterorganicchemistry.com

While specific kinetic data for the reactions of this compound itself are not extensively reported in the literature, the general principles of reaction kinetics for nucleophilic acyl substitutions and electrophilic aromatic substitutions on the benzofuran ring would apply. The rates of these reactions would be influenced by factors such as the nature of the solvent, the concentration of reactants, temperature, and the presence of catalysts.

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation of 4 Methylbenzofuran 2 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the structure of organic molecules in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-Dimensional (1D) NMR (e.g., ¹H, ¹³C NMR) Methodologies

One-dimensional NMR, specifically proton (¹H) and carbon-13 (¹³C) NMR, offers fundamental insights into the molecular structure. The acidic proton of a carboxylic acid typically appears as a broad singlet in the ¹H NMR spectrum at a characteristic downfield chemical shift, often around 12-13 ppm, due to strong deshielding and hydrogen bonding. pressbooks.pubmdpi.com The carbon atom of the carboxyl group resonates in the ¹³C NMR spectrum in a distinct region between 165 and 185 ppm. pressbooks.pub

For derivatives such as 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid, detailed 1D NMR data has been fully assigned. mdpi.com In the ¹H NMR spectrum recorded in DMSO-d6, the carboxylic acid proton appears at 12.88 ppm and the hydroxyl proton at 9.67 ppm. mdpi.com The aromatic protons on the benzofuran (B130515) ring system and the methyl group protons show specific chemical shifts and coupling patterns that are instrumental in confirming the substitution pattern. mdpi.com The corresponding ¹³C NMR spectrum shows the carboxylic carbon at 167.59 ppm, with other aromatic and aliphatic carbons appearing at their expected chemical shifts. mdpi.com

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 2-CH₃ | 2.39 (s, 3H) | 14.08 |

| 3 | 6.80 (s, 1H) | 102.52 |

| 3a | - | 122.57 |

| 4 | - | 113.49 |

| 4-COOH | 12.88 (s, 1H) | 167.59 |

| 5 | 7.28 (d, J=2.2 Hz, 1H) | 103.88 |

| 6-OH | 9.67 (s, 1H) | 156.04 |

| 7 | 7.07 (d, J=2.2 Hz, 1H) | 122.07 |

| 7a | - | 154.38 |

| 2 | - | 155.81 |

Two-Dimensional (2D) NMR (e.g., COSY, HSQC, HMBC, NOESY) Techniques for Assignment

While 1D NMR provides primary data, 2D NMR techniques are essential for unambiguously assigning these signals and elucidating complex structural connectivities. princeton.edu

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons in a spin system. For instance, in a derivative like 6-hydroxy-2-methylbenzofuran-4-carboxylic acid methyl ester, a COSY experiment would confirm the coupling between the methyl protons at position 2 and the furan (B31954) ring proton at position 3. unimi.it

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon atoms to their attached protons. This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. unimi.it

HMBC (Heteronuclear Multiple Bond Correlation) : This technique is invaluable as it shows correlations between protons and carbons that are two or three bonds away (²J and ³J couplings). youtube.com It helps to piece together the entire carbon skeleton. For example, an HMBC correlation from the methyl protons (2-CH₃) to the carboxylic carbon (4-COOH) would establish their relative positions in the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, even if they are not directly bonded. This is particularly useful for determining stereochemistry and substitution patterns. In the case of the methyl ester of 6-hydroxy-2-methylbenzofuran-4-carboxylic acid, a NOESY experiment revealed spatial correlations between the hydroxyl proton and the aromatic protons at positions 5 and 7, confirming their proximity on the ring. unimi.it

| 2D NMR Technique | Type of Correlation | Information Gained | Example Application |

|---|---|---|---|

| COSY | ¹H – ¹H (through 2-3 bonds) | Identifies neighboring protons. | Correlation between H-5 and H-7 in the aromatic ring. |

| HSQC | ¹H – ¹³C (through 1 bond) | Assigns carbon signals to their directly attached protons. | Matching the signal of H-3 to the signal of C-3. |

| HMBC | ¹H – ¹³C (through 2-3 bonds) | Connects molecular fragments and confirms substitution. | Correlation from 2-CH₃ protons to C-2 and C-3. |

| NOESY | ¹H – ¹H (through space) | Determines spatial proximity and stereochemistry. | Correlation between the 6-OH proton and the H-5/H-7 protons. |

Solid-State NMR Applications

For crystalline materials, solid-state NMR (ssNMR) provides information that is inaccessible in solution. Carboxylic acids, including benzofuran-2-carboxylic acid derivatives, often form well-defined hydrogen-bonded dimers in the solid state. acs.org Solid-state ¹³C and ¹H NMR can probe the local environment within the crystal lattice, revealing information about polymorphism and molecular packing. Advanced ssNMR experiments can even characterize the dynamics of hydrogen bonding and proton transfer within these dimeric structures, offering a deeper understanding of the supramolecular chemistry of the compound. acs.orgacs.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization source like Electrospray Ionization (ESI), provides a highly accurate measurement of a molecule's mass. nih.gov This precision allows for the determination of the elemental composition and unambiguous confirmation of the molecular formula. For 4-Methylbenzofuran-2-carboxylic acid (C₁₀H₈O₃), the calculated monoisotopic mass is 176.04734 Da. An HRMS measurement yielding a value extremely close to this, typically within 5 ppm, would serve as definitive proof of its molecular formula, distinguishing it from any other isomers. This technique is routinely used to characterize newly synthesized benzofuran derivatives. mdpi.commdpi.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful tool for structural elucidation where a specific precursor ion is selected, fragmented, and its resulting product ions are analyzed. researchgate.net This controlled fragmentation provides a "fingerprint" of the molecule's structure. Studies on related 2-aroylbenzofuran derivatives using ESI-MS/MS have identified characteristic fragmentation pathways. researchgate.netnih.gov

Upon protonation, the [M+H]⁺ ion of this compound would be expected to undergo several key fragmentations:

Loss of Water ([M+H - H₂O]⁺) : A common fragmentation for carboxylic acids.

Loss of Carbon Monoxide ([M+H - CO]⁺) : Resulting from the fragmentation of the furan ring or the carboxyl group.

Decarboxylation ([M+H - CO₂]⁺) : Loss of carbon dioxide to yield a 4-methylbenzofuran (B3053873) cation.

The analysis of these fragmentation patterns, as detailed in studies of similar compounds, allows for the confirmation of the core benzofuran structure and the positions of its substituents. researchgate.netnih.gov

| Precursor Ion [M+H]⁺ (m/z) | Fragment Ion | Neutral Loss | Proposed Structure of Fragment |

|---|---|---|---|

| 177.05 | [M+H - H₂O]⁺ | H₂O (18 Da) | Acylium ion intermediate |

| 177.05 | [M+H - CO]⁺ | CO (28 Da) | Fragmented ring structure |

| 177.05 | [M+H - H₂O - CO]⁺ | H₂O + CO (46 Da) | 4-Methylbenzofuran cation |

| 177.05 | [M+H - CO₂]⁺ | CO₂ (44 Da) | Protonated 4-methylbenzofuran |

Ionization Methods (e.g., ESI, CI, EI)

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and elemental composition of a compound. The choice of ionization method is critical, as it dictates the nature of the ions generated and the extent of fragmentation observed. For benzofuran carboxylic acids, several methods are applicable.

Electrospray Ionization (ESI): As a soft ionization technique, ESI is particularly well-suited for polar and thermally fragile molecules like carboxylic acids. Typically, the analysis is performed in negative ion mode, where the carboxylic acid proton is easily lost, generating an abundant deprotonated molecule, [M-H]⁻. This method provides a clear determination of the molecular weight with minimal fragmentation. Studies on related compounds, such as 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid, have successfully employed ESI-MS for structural elucidation.

Chemical Ionization (CI): CI is another soft ionization method, generally used for relatively volatile compounds. It is gentler than Electron Ionization (EI) and produces ions through proton transfer reactions with a reagent gas. This typically results in a protonated molecule, [M+H]⁺, which provides strong evidence for the molecular weight while inducing less fragmentation than EI.

Electron Ionization (EI): EI is a classical, hard ionization technique that bombards the sample with high-energy electrons (typically 70 eV). This process imparts significant energy, leading to the formation of a molecular ion (M⁺˙) and extensive, reproducible fragmentation patterns. While the molecular ion peak may be weak or absent for some molecules, the fragment ions provide a detailed fingerprint that is invaluable for structural confirmation and for identifying unknown compounds by comparison with spectral libraries. The NIST Chemistry WebBook contains EI mass spectra for the parent compound, Benzofuran-2-carboxylic acid, which serves as a reference for the fragmentation pathways of the core structure.

Table 1: Comparison of Ionization Methods for this compound

| Ionization Method | Typical Ion Formed | Fragmentation | Key Application |

|---|---|---|---|

| Electrospray Ionization (ESI) | [M-H]⁻ (Negative Mode) | Minimal | Accurate Molecular Weight of Polar Analytes |

| Chemical Ionization (CI) | [M+H]⁺ (Positive Mode) | Low to Moderate | Molecular Weight Determination for Volatile Analytes |

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a sample, providing detailed information about the functional groups present.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule. For this compound, the spectrum is dominated by characteristic absorptions of the carboxylic acid and the substituted benzofuran ring.

Carboxylic acids in the solid state or in concentrated solutions typically exist as hydrogen-bonded dimers. This dimerization has a profound effect on the IR spectrum. The O-H stretching vibration appears as a very broad and strong absorption band, generally spanning from 2500 to 3300 cm⁻¹. This broadness is a hallmark of the strong hydrogen bonding in the dimer. The carbonyl (C=O) stretching vibration of this dimer is found at approximately 1710 cm⁻¹, a lower frequency compared to its monomeric form due to the hydrogen bonding.

The benzofuran scaffold contributes additional characteristic bands, including aromatic C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations within the aromatic and furan rings (typically 1450-1600 cm⁻¹), and the C-O-C stretching of the furan ring. A detailed study on the parent compound, 1-benzofuran-2-carboxylic acid, provides well-defined assignments for these vibrations.

Table 2: Predicted Characteristic IR Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3300-2500 (very broad) | O-H stretch | Carboxylic Acid (Dimer) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. For aromatic and heterocyclic compounds like this compound, UV-Vis spectroscopy provides valuable information about the conjugated π-electron system of the benzofuran core. The absorption of UV or visible light excites electrons from lower energy molecular orbitals (typically π and n orbitals) to higher energy antibonding orbitals (π*).

The UV-Vis spectrum of a compound is characterized by the wavelength of maximum absorption (λmax) and the molar absorptivity (ε), which is a measure of how strongly the compound absorbs light at that wavelength. The benzofuran ring system is the primary chromophore responsible for the characteristic UV absorption. The electronic transitions observed in benzofuran derivatives are typically π → π* transitions, which are characteristic of conjugated systems and are generally of high intensity. The presence of non-bonding electrons on the oxygen atom of the furan ring and the carboxylic acid group can also lead to n → π* transitions, which are typically of lower intensity.

The UV-Vis spectral data for the parent compound, benzofuran-2-carboxylic acid, as reported in the NIST Chemistry WebBook, provides a strong basis for understanding the electronic properties of its derivatives. nist.govnist.gov

Table 1: UV-Vis Spectral Data for Benzofuran-2-carboxylic acid

| Wavelength (λmax) (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Solvent | Reference |

| 298 | 19950 | Ethanol (B145695) | nist.gov |

| 292 | 20420 | Ethanol | nist.gov |

| 255 | 7080 | Ethanol | nist.gov |

| 249 | 7940 | Ethanol | nist.gov |

| 210 | 19950 | Ethanol | nist.gov |

The spectrum of benzofuran-2-carboxylic acid shows multiple absorption bands, which is characteristic of complex aromatic systems. The intense bands around 292-298 nm and 210 nm are likely due to π → π* transitions within the conjugated benzofuran system. The shoulders or less intense peaks observed at 249-255 nm could also be attributed to π → π* transitions or potentially have contributions from n → π* transitions.

For this compound, these absorption maxima are expected to be slightly red-shifted (to longer wavelengths) due to the hyperconjugative and inductive effects of the methyl group. Research on other substituted benzofurans has shown that the position and nature of substituents on the phenyl ring can influence the shape and position of the absorption maxima. researchgate.net The electronic richness of the benzofuran ring system makes it reactive toward electrophiles and its electronic properties are a subject of interest in the synthesis of novel heterocyclic systems. researchgate.net

The study of electronic transitions through UV-Vis spectroscopy is fundamental in confirming the structure of newly synthesized derivatives and in understanding their photophysical properties, which is crucial for applications in materials science and medicinal chemistry. researchgate.net

Theoretical and Computational Chemistry Studies on 4 Methylbenzofuran 2 Carboxylic Acid

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. For a compound like 4-Methylbenzofuran-2-carboxylic acid, these studies would provide insights into its stability, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For the target molecule, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry and predict various properties.

Studies on the parent compound, 1-benzofuran-2-carboxylic acid, have used DFT to calculate optimized geometric parameters (bond lengths and angles), which were found to be in good agreement with experimental data from X-ray diffraction. Similar calculations for the 4-methyl derivative would reveal how the methyl group at the C4 position influences the planarity and geometry of the benzofuran (B130515) ring and the orientation of the carboxylic acid group.

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

| Parameter | Expected Value (eV) | Significance |

|---|---|---|

| EHOMO | ~ -6.3 | Energy of the highest occupied molecular orbital |

| ELUMO | ~ -1.6 | Energy of the lowest unoccupied molecular orbital |

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, providing a guide to its reactive sites for electrophilic and nucleophilic attack. The map displays regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack.

In studies of 1-benzofuran-2-carboxylic acid, the MEP map shows the most negative potential localized on the oxygen atoms of the carboxylic acid group, identifying them as the primary sites for electrophilic interaction. For this compound, an MEP analysis would similarly highlight the electronegative oxygen atoms, but would also detail how the methyl group influences the electron density across the aromatic ring system.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is used to identify the stable three-dimensional shapes (conformers) of a molecule and the energy barriers between them. For derivatives of benzofuran-2-carboxylic acid, a key aspect is the rotation around the single bond connecting the carboxylic acid group to the benzofuran ring. A potential energy surface (PES) map would be generated by systematically rotating this dihedral angle and calculating the energy at each step. The minima on this surface correspond to stable conformers, while the maxima represent the transition states for interconversion. This analysis would determine the preferred orientation of the carboxylic acid group relative to the planar benzofuran core in this compound.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling can be used to explore the pathways of chemical reactions, providing detailed information about intermediates and energy barriers.

A common synthesis route for benzofuran-2-carboxylic acids is the Perkin rearrangement of 3-halocoumarins. A computational study of this reaction for the 4-methyl substituted precursor would involve locating the transition state (TS) for the key steps, such as the base-catalyzed ring fission and subsequent intramolecular cyclization. Characterizing the TS involves calculating its geometry and energy. A frequency calculation is then performed to confirm it is a true first-order saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. This would provide a quantitative understanding of the reaction's feasibility and kinetics.

Reaction Pathway Prediction and Energetics

Computational chemistry offers powerful tools for elucidating the mechanisms of chemical reactions, predicting the most likely pathways, and calculating the associated energy changes. For the synthesis of benzofuran-2-carboxylic acids, a common and historically significant method is the Perkin rearrangement of 3-halocoumarins. nih.gov This reaction involves a base-catalyzed ring contraction where a six-membered coumarin (B35378) ring transforms into a five-membered benzofuran ring. nih.gov

Theoretical studies can model this entire process to understand its energetics. Using quantum mechanical methods like Density Functional Theory (DFT), chemists can map the potential energy surface of the reaction. This involves:

Identifying Intermediates and Transition States: The reaction proceeds through several steps, including the initial base-catalyzed fission of the coumarin ring to form a phenoxide anion intermediate, followed by an intramolecular attack to form the new five-membered ring. nih.gov Computational models can calculate the geometries and energies of the starting materials, intermediates, transition states, and final products.

Calculating Activation Energies: The energy difference between the reactants and the transition state for each step is the activation energy. This value is crucial as it determines the rate of the reaction. A lower activation energy implies a faster reaction step.

While specific energetic data for the 4-methyl derivative's synthesis is not available, the general mechanistic pathway for the Perkin rearrangement provides a clear framework for such a computational study. The presence of the methyl group at the 4-position would influence the electron distribution in the benzene (B151609) ring, which in turn would subtly alter the stability of the intermediates and the heights of the energy barriers throughout the reaction pathway. A detailed computational analysis would quantify these electronic and steric effects.

Table 1: Key Steps in the Perkin Rearrangement for Computational Analysis This table outlines the typical steps of the Perkin rearrangement of a 3-halocoumarin that would be modeled computationally to determine the reaction pathway and energetics.

| Step | Description | Computational Goal |

| 1 | Base-catalyzed hydrolysis and opening of the coumarin lactone ring. | Model the attack of the hydroxide (B78521) ion and calculate the energy barrier for ring fission. |

| 2 | Formation of a phenoxide anion and a vinyl halide moiety. | Optimize the geometry of the resulting intermediate and determine its stability. |

| 3 | Intramolecular nucleophilic attack of the phenoxide on the vinyl halide. | Locate the transition state for the ring-closing step (cyclization) and calculate its activation energy. |

| 4 | Elimination and subsequent workup. | Model the final steps to yield the stable benzofuran-2-carboxylic acid and calculate the overall reaction enthalpy. |

Predictive Modeling of Spectroscopic Parameters

Density Functional Theory (DFT) has become a standard and reliable method for predicting the spectroscopic properties of molecules. These theoretical calculations allow for the simulation of spectra (such as infrared and NMR) which can be compared with experimental data to confirm a molecule's structure. nih.gov For benzofuran derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), have shown good agreement between theoretical and experimental values. nih.govresearchgate.net

The process involves first optimizing the molecular geometry to find its lowest energy conformation. From this optimized structure, various properties can be calculated:

Vibrational Frequencies (IR Spectra): Theoretical calculations can predict the frequencies at which a molecule will absorb infrared radiation, corresponding to its vibrational modes (e.g., C=O stretching, O-H bending). These calculated frequencies often show a systematic deviation from experimental values (which are typically measured in the solid phase), but they are highly valuable in assigning the peaks in an experimental spectrum. researchgate.net

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The GIAO (Gauge-Including Atomic Orbital) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) for a molecule in a given solvent. These predictions are instrumental in assigning signals in complex NMR spectra to specific atoms in the molecule.

Below is a table comparing experimental and calculated vibrational frequencies for the parent compound, 1-benzofuran-2-carboxylic acid, illustrating the accuracy of such predictive models.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 1-Benzofuran-2-carboxylic acid Data adapted from DFT/UB3LYP/6-31G(d,p) level calculations on a related benzofuran derivative to illustrate the predictive power of computational methods. researchgate.net

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) |

| O-H Stretch | ~3000 (broad) | 3085 |

| C=O Stretch | 1680 | 1715 |

| C=C Aromatic Stretch | 1570 | 1588 |

| C-O Stretch | 1298 | 1310 |

| O-H Bend | 920 | 945 |

Ligand-Receptor Interaction Studies for Mechanistic Insight (e.g., Molecular Docking)

Benzofuran derivatives are known to possess a wide range of biological activities, and understanding how they interact with protein targets is key to designing new therapeutic agents. nih.gov Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, typically a protein) to form a stable complex. researchgate.net

This method is crucial for:

Identifying Potential Biological Targets: Docking can be used to test the binding affinity of a compound against various known protein structures.

Understanding Mechanism of Action: By visualizing the interactions between the ligand and the protein's active site, researchers can hypothesize how the compound might inhibit or activate the protein's function.

Studies on various benzofuran-carboxylic acids have successfully used molecular docking to explore their potential as inhibitors for targets involved in cancer and infectious diseases. nih.govnih.gov

Binding Mode Predictions and Interaction Analysis

A molecular docking simulation yields several possible binding poses for the ligand within the receptor's binding site, each with a calculated binding energy or score. The pose with the lowest binding energy is typically considered the most probable binding mode. researchgate.net

Once the best pose is identified, a detailed interaction analysis is performed. This involves identifying all the non-covalent interactions that stabilize the ligand-receptor complex, such as:

Hydrogen Bonds: These are critical for specificity and are formed between hydrogen bond donors (like the -OH of the carboxylic acid) and acceptors (like backbone carbonyl oxygens or specific amino acid side chains, e.g., Asp, Glu, Asn).

Hydrophobic Interactions: The nonpolar benzofuran ring system often interacts favorably with hydrophobic amino acid residues like Leucine, Valine, and Phenylalanine.

π-π Stacking: The aromatic rings of the benzofuran core can stack with the aromatic side chains of amino acids like Phenylalanine, Tyrosine, and Tryptophan.

Ionic Interactions: The deprotonated carboxylate group (-COO⁻) can form strong salt bridges with positively charged residues like Lysine and Arginine.

For instance, in a study of 2-phenyl-benzofuran-3-carboxamide derivatives as inhibitors of Staphylococcus aureus Sortase A, molecular docking revealed key hydrogen bond interactions with residues Cys184 and Arg197 in the enzyme's active site, which were deemed essential for the inhibitory activity. nih.gov

Table 3: Example of Molecular Docking Interaction Analysis for a Benzofuran Derivative This table presents hypothetical interaction data for a benzofuran-based inhibitor docked into a protein active site, illustrating the typical findings of such a study.

| Parameter | Value / Residues |

| Target Protein | S. aureus Sortase A |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | |

| Hydrogen Bonds | Arg197, Cys184 |

| Hydrophobic Interactions | Val168, Ile182, Trp194 |

| π-π Stacking | Trp194 |

Computational Screening Methodologies for Target Interaction Identification

Beyond docking single compounds, computational chemistry provides methods for large-scale screening to identify new potential drug candidates from vast chemical libraries. This process, often called virtual screening, is a cost-effective and time-efficient alternative to high-throughput experimental screening.

One powerful methodology is the Quantitative Structure-Activity Relationship (QSAR). researchgate.net QSAR models are mathematical models that attempt to correlate the chemical structure of a compound with its biological activity. The general workflow is:

Data Collection: A set of compounds (a "training set") with known biological activities against a specific target is gathered. For benzofurans, this could be their IC₅₀ values against a cancer cell line. researchgate.net

Descriptor Calculation: For each molecule in the training set, a large number of numerical descriptors are calculated. These can include physicochemical properties (e.g., logP, molecular weight) and quantum chemical parameters (e.g., HOMO/LUMO energies, dipole moment). researchgate.net

Model Generation: Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are used to build an equation that links the descriptors to the observed biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using an external set of compounds not included in the model-building process.

Virtual Screening: The validated model is then used to predict the biological activity of a large library of new or untested compounds, allowing researchers to prioritize which ones to synthesize and test experimentally.

For benzofuran derivatives, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to design novel inhibitors by creating 3D models that map the steric and electrostatic properties required for high activity. researchgate.net

Structure Activity Relationship Sar Studies for Mechanistic Understanding of Molecular Interactions

Systematic Structural Modifications and their Impact on Molecular Recognition

Systematic modification of the benzofuran-2-carboxylic acid framework is a key strategy for exploring and optimizing molecular interactions. Research on this class of compounds has shown that even minor chemical changes can significantly alter a molecule's recognition by a biological target.

Key modifications and their effects include:

Modification of the Carboxylic Acid Group: The carboxylic acid at the C-2 position is a critical feature, often involved in forming key hydrogen bonds or salt bridges with target sites. nih.gov Its conversion into esters or amides has been a common strategy to modulate activity. For instance, a series of 3-substituted-benzofuran-2-carboxylic esters were evaluated as inhibitors of ischemic cell death, with certain ester derivatives showing high potency. amanote.com Similarly, converting the acid to N-aryl piperazine (B1678402) amides has been shown to be crucial for modulating cytotoxic activity in some series. nih.gov

Introduction of Substituents at the C-3 Position: The C-3 position is a frequent site for modification. Introducing a sulfur atom into the C-3 substituent of benzofuran-2-carboxylic esters was found to markedly improve inhibitory potency against ischemic cell death. amanote.com Other work has shown that installing various aryl and heteroaryl substituents at the C-3 position can create a diverse range of derivatives with different biological profiles. nih.gov

Formation of Hybrid Molecules: Fusing the benzofuran (B130515) scaffold with other heterocyclic rings is another powerful modification. Benzofuran-triazole hybrids, for example, have been synthesized and evaluated for various activities. nih.gov This approach leverages the synergistic effects of combining two biologically active pharmacophores.

| Modification Type | Position | Specific Change | Observed Impact | Reference |

|---|---|---|---|---|

| Functional Group Conversion | C-2 | Carboxylic acid to ester | Modulated inhibitory potency against ischemic cell death. amanote.com | amanote.com |

| Functional Group Conversion | C-2 | Carboxylic acid to N-aryl piperazine amide | Considered vital for modulating cytotoxic activity. nih.gov | nih.gov |

| Substituent Introduction | C-3 | Addition of a sulfur-containing side chain | Markedly improved inhibitory potency in a cell-based assay. amanote.com | amanote.com |

| Hybridization | - | Coupling with a triazole moiety | Created hybrid compounds with notable antimicrobial activity. nih.gov | nih.gov |

| Hybridization | C-2 | Coupling with a quinoline-3-carboxylic acid | Generated novel hybrid structures. mdpi.com | mdpi.com |

Positional Isomerism and Substituent Effects on Reactivity and Interaction

The position of substituents on the benzofuran ring is a critical determinant of biological activity. nih.gov For 4-Methylbenzofuran-2-carboxylic acid, the methyl group at the C-4 position exerts specific steric and electronic effects that differentiate it from other isomers.

Halogenation: The introduction of halogens like chlorine, bromine, or fluorine can significantly increase activity, partly due to their ability to form halogen bonds. nih.gov The position of the halogen is crucial. For example, adding a fluorine atom at the C-4 position of a 2-benzofuranyl derivative led to a twofold increase in potency in one study. nih.gov In another series, a 4-chloro substituent on the benzofuran ring was part of the most potent compounds identified. amanote.com

Hydroxyl Groups: The presence and position of hydroxyl groups can be essential for activity. In one series of benzofuran derivatives, a hydroxyl group at the C-6 position was found to be requisite for antibacterial activity; its removal or blockage led to inactive compounds. niscair.res.in

| Position | Substituent | Observed Effect | Reference |

|---|---|---|---|

| C-4 | Fluorine | Resulted in a 2-fold increase in inhibitory potency in a specific series. nih.gov | nih.gov |

| C-6 | Hydroxyl | Found to be essential for antibacterial activity in one study. niscair.res.in | niscair.res.in |

| C-3 | Bromomethyl | Led to remarkable cytotoxic activity against specific leukemia cell lines. nih.gov | nih.gov |

| Various | Halogens (Cl, Br, F) | Generally increase anticancer activity, with the position being a critical determinant. nih.govnih.gov | nih.govnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Fundamental Studies

QSAR studies are computational methods that attempt to correlate the chemical structure of compounds with their biological activity. mdpi.com These models use physicochemical descriptors to predict the activity of new compounds and to understand the structural requirements for interaction.

For benzofuran derivatives, QSAR models have been developed to predict activities ranging from vasodilation to enzyme inhibition. nih.gov These studies typically involve calculating a range of molecular descriptors and using statistical methods like multiple linear regression to build a predictive equation. mdpi.com

Commonly used descriptors in QSAR studies of benzofuran analogs include:

Physicochemical Parameters: These describe properties like hydrophobicity (LogP), molar refractivity (MR), and molecular weight (MW). mdpi.com

Topological Descriptors: These are numerical values that describe the atomic connectivity and shape of the molecule.

A QSAR study on arylbenzofuran derivatives as H3-receptor antagonists found that a descriptor related to the count of carbon atoms separated by a specific number of bonds had a significant negative correlation with activity, suggesting that a more compact structure could be beneficial. Another QSAR model for vasodilator activity found a strong correlation with descriptors related to the molecule's electronic and geometric properties. nih.gov

| Descriptor Type | Example Descriptor | Interpretation in a QSAR Model | Reference |

|---|---|---|---|

| Physicochemical | LogP (Partition Coefficient) | Correlates with the hydrophobicity of the molecule, influencing membrane permeability and binding to hydrophobic pockets. | mdpi.com |

| Physicochemical | MR (Molar Refractivity) | Relates to the volume of the molecule and its polarizability, affecting steric interactions. | mdpi.com |

| Topological | T_C_C_7 | A negative coefficient for this descriptor suggested that fewer carbon atoms separated by 7 bonds increased antihistaminic activity. | |

| Quantum-Chemical | Maximum partial charge for a C atom | A positive correlation in a vasodilator model indicated that higher values for this descriptor were linked to increased bioactivity. nih.gov | nih.gov |

Stereochemical Influences on Molecular Interactions

Stereochemistry can play a profound role in molecular interactions, as biological targets like enzymes and receptors are chiral. This compound itself is an achiral molecule, meaning it does not have a non-superimposable mirror image.

However, stereochemistry becomes a critical consideration when derivatives are synthesized that introduce one or more chiral centers. For example, if a substituent with a chiral carbon is added to the benzofuran scaffold, it will exist as a pair of enantiomers. These enantiomers, while having identical physical properties in a non-chiral environment, can exhibit vastly different biological activities. This is because one enantiomer may fit into a binding site much more effectively than the other, similar to how a right hand fits a right-handed glove.

While specific studies detailing the stereochemical influences of chiral derivatives of this compound were not identified, the principle remains fundamental in medicinal chemistry. The synthesis of chiral benzofuran derivatives would necessitate separation of the enantiomers and individual testing to determine which stereoisomer is responsible for the desired activity.

Exploration of Pharmacophore Models for Target Binding Site Characterization (Non-Clinical Focus)

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target. These models serve as templates for designing new molecules with a higher probability of being active. A pharmacophore model is defined by features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, aromatic rings, and charged groups.

For the benzofuran class of compounds, pharmacophore models have been developed to understand their interaction with various targets. For instance, a pharmacophore model generated for inhibitors of the EGFR protein, based on known active compounds, identified key features including hydrogen bond acceptors and a hydrogen bond donor. This model was then used to screen a library of designed benzofuran-1,2,3-triazole hybrids to identify potential new inhibitors.

The key features of a pharmacophore model for a benzofuran derivative would typically include:

An aromatic ring feature corresponding to the benzofuran core itself.

A hydrogen bond acceptor/donor feature from the C-2 carboxylic acid.

Additional hydrophobic or aromatic features from substituents on the ring system.

| Pharmacophore Feature | Corresponding Chemical Group | Role in Molecular Interaction | Reference |

|---|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen of the carboxylic acid; furan (B31954) oxygen | Forms hydrogen bonds with donor groups (e.g., -NH, -OH) on the target protein. | |

| Hydrogen Bond Donor (HBD) | Hydroxyl proton of the carboxylic acid | Forms hydrogen bonds with acceptor groups (e.g., C=O, N) on the target protein. | |

| Aromatic Ring (AR) | The fused benzene (B151609) and furan rings | Engages in π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., Phe, Tyr, Trp). | |

| Hydrophobic Feature (HY) | The benzofuran ring system; methyl group | Fits into non-polar pockets within the binding site. |

Applications of 4 Methylbenzofuran 2 Carboxylic Acid in Synthetic and Materials Science Research

Utility as a Building Block in Complex Molecule Synthesis

4-Methylbenzofuran-2-carboxylic acid is a valuable intermediate in organic synthesis, primarily owing to the reactivity of its carboxylic acid group and the stability of the benzofuran (B130515) ring system. nih.gov The benzofuran core itself is a key component of many biologically active molecules, and the ability to introduce this scaffold is crucial for medicinal chemistry and drug discovery. researchgate.netchemrxiv.org

The carboxylic acid at the C2 position serves as a versatile functional handle for a variety of chemical transformations. It can be readily converted into esters, amides, acid chlorides, and other derivatives, allowing for its integration into larger, more complex molecular architectures. nih.govresearchgate.net For instance, the synthesis of elaborate benzofuran-2-carboxamides often starts from the corresponding carboxylic acid, which is coupled with amines. chemrxiv.orgnih.gov This amide-bond forming reaction is a cornerstone of medicinal chemistry, enabling the exploration of structure-activity relationships by introducing diverse substituents.

Furthermore, the benzofuran ring can undergo functionalization, particularly at the C3 position, through modern catalytic methods like palladium-catalyzed C-H activation. nih.gov Starting with a precursor like this compound allows chemists to first establish the core structure and then build upon it, creating highly substituted and complex derivatives. The presence of the 4-methyl group can subtly influence the electronic properties and steric environment of the benzene (B151609) ring, which can affect the regioselectivity of subsequent reactions. This compound is therefore a key starting material for producing a diverse library of molecules for screening and development. nih.govresearchgate.net

| Reaction Type | Reagents | Product Type | Significance |

|---|---|---|---|

| Esterification | Alcohol, Acid Catalyst | Benzofuran-2-carboxylate Ester | Prodrug synthesis, modifying solubility. nih.gov |

| Amidation | Amine, Coupling Agent (e.g., HATU) | Benzofuran-2-carboxamide (B1298429) | Creation of biologically active compounds. chemrxiv.orgnih.gov |

| Reduction | Reducing Agent (e.g., LiAlH4) | (Benzofuran-2-yl)methanol | Access to alcohol derivatives for further functionalization. |

| Halogenation (Decarboxylative) | N-Bromosuccinimide (NBS) | 2-Bromobenzofuran | Precursor for cross-coupling reactions. nih.gov |

Precursor for Advanced Organic Materials

The field of materials science has increasingly turned to organic molecules for applications in electronics and optoelectronics, valued for their tunable properties and lower manufacturing costs. semanticscholar.org Heterocyclic compounds, particularly those with extended π-conjugated systems, are at the forefront of this research. Benzofuran derivatives are being investigated as components for functional materials, including those used in solar cells and optoelectronic devices. semanticscholar.orgnumberanalytics.com

This compound can serve as a monomer or a key building block for the synthesis of such advanced materials. The benzofuran moiety provides a rigid, planar, and electron-rich aromatic system that is conducive to charge transport and light absorption/emission. The carboxylic acid group can be used to link the molecule into a polymer chain or to anchor it onto a surface. For example, it could be polymerized with diols or diamines to form polyesters or polyamides with the benzofuran unit integrated into the polymer backbone. Such polymers could exhibit interesting thermal, mechanical, and electronic properties. The methyl group at the 4-position can enhance the solubility of these materials in organic solvents, which is a critical factor for solution-based processing and device fabrication. semanticscholar.org

Role in Catalyst Design and Ligand Synthesis